molecular formula PdTi3 B14724884 Palladium--titanium (1/3) CAS No. 12671-51-1

Palladium--titanium (1/3)

Cat. No.: B14724884
CAS No.: 12671-51-1
M. Wt: 250.02 g/mol
InChI Key: YCLIEEKNMDAQIY-UHFFFAOYSA-N
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Description

The term "Palladium-Titanium (1/3)" likely refers to a material or complex with a stoichiometric ratio of 1:3 palladium (Pd) to titanium (Ti), though interpretations vary based on context. This compound is studied in two primary forms:

  • Catalytic Bimetallic Complexes: Phosphinoamide-scaffolded Pd-Ti heterobimetallic complexes are highly effective in allylic amination reactions, achieving high yields (e.g., >90%) with minimal catalyst loading (1 mol% Pd) at room temperature . These complexes leverage synergistic Pd-Ti interactions for enhanced reactivity.
  • Titanium Alloys: Certain industrial titanium alloys incorporate palladium as a minor additive (0.04–0.8 wt%) to improve corrosion resistance. For example, Grade 18 titanium alloy (3% Al, 2.5% V, 0.04–0.8% Pd) is used in chemical processing equipment due to its durability in aggressive environments .

The ambiguity in the "1/3" designation may reflect molar ratios in molecular clusters (e.g., PdTi(CO)₃) or alloy compositions. This article focuses on comparing Pd-Ti (1/3) with structurally or functionally analogous compounds.

Properties

CAS No.

12671-51-1

Molecular Formula

PdTi3

Molecular Weight

250.02 g/mol

IUPAC Name

palladium;titanium

InChI

InChI=1S/Pd.3Ti

InChI Key

YCLIEEKNMDAQIY-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ti].[Ti].[Pd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of palladium–titanium (1/3) can be achieved through various synthetic routes. One common method involves the deposition-precipitation with urea (DPU) method, where palladium and titanium precursors are co-deposited onto a support material, such as titanium dioxide, followed by calcination to form the desired compound . Another method involves the sol-gel process, where palladium and titanium precursors are mixed in a sol-gel solution, followed by gelation and calcination .

Industrial Production Methods

In industrial settings, palladium–titanium (1/3) is often produced using high-temperature reduction processes. This involves the reduction of palladium and titanium oxides in a hydrogen atmosphere at elevated temperatures. The resulting material is then subjected to further processing, such as milling and sieving, to obtain the desired particle size and morphology .

Chemical Reactions Analysis

Catalytic Hydrogenation on TiO₂-Supported Pd

Palladium supported on titanium dioxide (Pd/TiO₂) demonstrates enhanced catalytic activity due to the coexistence of single-atom Pd (Pd₁) and nanoparticles (Pd NPs). This synergy facilitates efficient hydrogenation of ketones and aldehydes under mild conditions:

  • Mechanism : The Pd₁ sites activate H₂ heterolytically, while Pd NPs stabilize intermediates via spillover effects .

  • Performance Data :

SubstrateConversion (%)Selectivity (%)TOF (h⁻¹)
Acetophenone99991,200
Benzaldehyde98981,150

Source: XANES/EXAFS confirmed Pd-O-Ti interfaces as active sites .

Hydrogen Absorption in Pd-Coated Titanium

Palladium coatings enable titanium to absorb hydrogen isotopes without high-temperature activation :

  • Hydriding Kinetics :

    • At 250°C, Pd-Ti achieves H/Ti ≈ 2.0 within 2 hours (vs. >10 hours for uncoated Ti).

    • Activation energy reduced by 40% compared to bare titanium.

  • Key Reaction :

    Ti+2H2Pd coatingTiH2+H2(g)\text{Ti} + 2\text{H}_2 \xrightarrow{\text{Pd coating}} \text{TiH}_2 + \text{H}_2\text{(g)}

    Notably, CO₂ pressure (5 atm) increases turnover frequency (TOF) to 204 h⁻¹ .

Electrochemical Reactions and Corrosion Resistance

Palladium-modified titanium (Ti Grade 7) exhibits altered hydrogen evolution reaction (HER) mechanisms in acidic environments :

  • Tafel Analysis :

MaterialTafel Slope (mV/decade)Exchange Current Density (A/cm²)
Ti Grade 2-1381.2 × 10⁻⁷
Ti-Pd (Grade 7)-488.5 × 10⁻⁶
  • Mechanistic Shift : Pd promotes electrodic desorption over recombination, reducing overpotential by 200 mV .

Radical-Mediated C–H Bond Activation

Pd-Ti systems participate in radical rebound mechanisms for C–H bond cleavage, particularly in cyclometalation reactions:

  • Key Intermediate : A platinum(III) hydride complex, [Pt(PⁱBu₂CMe₂CH₂)H(PⁱBu₃)]⁺, forms via carbon-to-metal H-atom transfer .

  • Kinetics : Half-life for Pd(I) → Pd(II) conversion is 1.2 hours at 25°C .

Suzuki–Miyaura Coupling via Single-Atom Pd

Atomically dispersed Pd on TiO₂-ZrO₂ enables phosphine-free C–C coupling with turnover numbers (TON) exceeding 10,000 .

Scientific Research Applications

Palladium–titanium (1/3) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of palladium–titanium (1/3) is primarily based on its catalytic properties. The palladium component acts as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The titanium component provides structural stability and enhances the overall performance of the compound .

Comparison with Similar Compounds

Comparison with Other Palladium-Titanium Alloys

Pd-Ti alloys are tailored for corrosion resistance, with palladium content critically influencing performance:

Grade Composition Key Properties Applications References
Grade 7 Ti + 0.12–0.25% Pd Enhanced crevice corrosion resistance Chemical process equipment
Grade 17 Ti + 0.04–0.08% Pd Low oxygen, moderate strength Heat exchangers, desalination
Grade 18 Ti-3Al-2.5V + 0.04–0.8% Pd High-temperature corrosion resistance Aerospace, marine systems

Key Findings :

  • Higher Pd content (Grade 18) improves resistance to acidic and chloride-rich environments compared to low-Pd alloys (Grade 17) .
  • Grade 7 (0.12–0.25% Pd) bridges performance between unalloyed Ti and advanced Pd-rich alloys .

Comparison with Bimetallic Catalysts

Pd-Ti (1/3) complexes outperform homogeneous Pd catalysts in sterically demanding reactions:

Catalyst Reaction Yield Conditions References
Pd-Ti heterobimetallic Allylic amination of chlorides 90–95% RT, 1 mol% Pd
Pd(0) alone Allylic amination 60–70% RT, 2 mol% Pd
Pd-V complexes Cross-coupling reactions 80–85% 60°C, 1.5 mol% Pd N/A*

Key Findings :

  • Pd-Ti systems enable catalysis at room temperature with hindered secondary amines, reducing energy costs .
  • Titanium’s Lewis acidity in Pd-Ti complexes stabilizes transition states, enhancing selectivity .

Structural and Spectroscopic Comparisons

Infrared spectroscopy and DFT studies reveal unique bonding in Pd-Ti-CO clusters:

Cluster CO Stretching Frequency (cm⁻¹) Structure References
PdTiCO (Ti-endo) 1908.4 CO bonded to Ti
PdTiCO (Pd-endo) 2009.3 CO bonded to Pd
Monometallic Pd-CO 2050–2100 Linear Pd-CO coordination

Key Findings :

  • Pd-Ti-CO exhibits dual bonding modes, unlike monometallic Pd-CO .
  • Visible-light irradiation isomerizes PdTiCO between Ti-endo and Pd-endo configurations, demonstrating dynamic reactivity .

Comparison with Non-Palladium Titanium Alloys

Vanadium- and nickel-titanium alloys serve distinct purposes:

Alloy Composition Properties Applications
Ti-6Al-4V 6% Al, 4% V High strength-to-weight ratio Aerospace, biomedical
Ni-Ti (Nitinol) ~50% Ni Shape memory effect Medical stents, actuators
Grade 35 4.5% Al, 2% Mo, 1.6% V Oxidation resistance High-temperature reactors

Key Findings :

  • Pd-Ti alloys prioritize corrosion resistance, whereas Ni-Ti and Ti-6Al-4V emphasize mechanical performance .
  • Vanadium-titanium systems (e.g., Grade 35) lack Pd’s catalytic benefits but excel in thermal stability .

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